molecular formula C10H11BN2O3S B1387059 (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid CAS No. 871333-06-1

(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Cat. No. B1387059
M. Wt: 250.09 g/mol
InChI Key: JKXDTFJXMNWUFU-UHFFFAOYSA-N
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Description

“(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 871333-06-1 . It is offered by various manufacturers and suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C10H11BN2O3S . Its InChI Code is 1S/C10H11BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2,(H,12,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.09 . It is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Rhodium-Catalyzed Intramolecular Amination

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent in rhodium-catalyzed intramolecular amination .
    • Method : The reaction involves the formation of a carbon-nitrogen bond via the intramolecular addition of an amine to an alkene in the presence of a rhodium catalyst .
    • Results : This method provides a straightforward route to cyclic amines, which are common structural motifs in many biologically active compounds .
  • Pd-Catalyzed Direct Arylation

    • Field : Organic Chemistry
    • Application : This compound can be used in Pd-catalyzed direct arylation .
    • Method : The reaction involves the direct functionalization of an aromatic C-H bond with an aryl halide in the presence of a palladium catalyst .
    • Results : This method provides a more efficient and atom-economical route to biaryl compounds, which are important structures in materials science and medicinal chemistry .
  • Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles

    • Field : Nanotechnology and Organic Chemistry
    • Application : This compound can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
    • Method : The reactions involve the formation of a carbon-carbon bond via the coupling of an aryl halide and an alkene (in the case of the Mizoroki-Heck reaction) or an organoboron compound (in the case of the Suzuki-Miyaura reaction) in the presence of a palladium nanoparticle catalyst .
    • Results : These methods provide efficient routes to a wide range of organic compounds, with potential applications in pharmaceuticals, agrochemicals, and materials science .
  • Palladium-Catalyzed Stereoselective Heck-Type Reaction
    • Field : Organic Chemistry
    • Application : This compound can be used in palladium-catalyzed stereoselective Heck-type reactions .
    • Method : The reaction involves the coupling of an aryl halide and an alkene in the presence of a palladium catalyst .
    • Results : This method provides a more efficient and atom-economical route to biaryl compounds, which are important structures in materials science and medicinal chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

[3-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXDTFJXMNWUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=NCCS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657340
Record name {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

CAS RN

871333-06-1
Record name {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com

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